molecular formula C12H10O2S B012068 3-(2-Methoxybenzoyl)thiophene CAS No. 109106-65-2

3-(2-Methoxybenzoyl)thiophene

Cat. No.: B012068
CAS No.: 109106-65-2
M. Wt: 218.27 g/mol
InChI Key: CZAKRXIKWPTTPI-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzoyl)thiophene is an organic compound with the molecular formula C12H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a methoxybenzoyl group attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzoyl)thiophene typically involves the acylation of thiophene with 2-methoxybenzoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxybenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methoxybenzoyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Varied substituted thiophenes depending on the electrophile used.

Scientific Research Applications

3-(2-Methoxybenzoyl)thiophene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: It finds applications in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with various enzymes and receptors, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-(2-Methoxybenzoyl)thiophene
  • 3-(4-Methoxybenzoyl)thiophene
  • 2-(4-Methoxybenzoyl)thiophene

Comparison: 3-(2-Methoxybenzoyl)thiophene is unique due to the position of the methoxybenzoyl group on the thiophene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the electronic effects of the methoxy group can vary depending on its position, affecting the compound’s overall stability and interaction with other molecules. Compared to its isomers, this compound may exhibit distinct pharmacological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2-methoxyphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAKRXIKWPTTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546627
Record name (2-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109106-65-2
Record name (2-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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